molecular formula C10H11BF3K B3157808 Potassium;trifluoro-[(E)-4-phenylbut-1-enyl]boranuide CAS No. 852623-46-2

Potassium;trifluoro-[(E)-4-phenylbut-1-enyl]boranuide

Cat. No.: B3157808
CAS No.: 852623-46-2
M. Wt: 238.1 g/mol
InChI Key: QYHYWRWTTAOMHW-SZKNIZGXSA-N
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Description

Potassium;trifluoro-[(E)-4-phenylbut-1-enyl]boranuide is a potassium trifluoroborate salt characterized by a conjugated (E)-4-phenylbut-1-enyl organic moiety. These trifluoroborate salts are widely employed in Suzuki-Miyaura cross-coupling reactions due to their stability, ease of handling, and compatibility with aqueous conditions . The (E)-configuration of the butenyl chain ensures stereochemical control in synthetic applications, while the phenyl group enhances electronic conjugation, influencing reactivity and selectivity.

Properties

IUPAC Name

potassium;trifluoro-[(E)-4-phenylbut-1-enyl]boranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BF3.K/c12-11(13,14)9-5-4-8-10-6-2-1-3-7-10;/h1-3,5-7,9H,4,8H2;/q-1;+1/b9-5+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYHYWRWTTAOMHW-SZKNIZGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C=CCCC1=CC=CC=C1)(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](/C=C/CCC1=CC=CC=C1)(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BF3K
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium;trifluoro-[(E)-4-phenylbut-1-enyl]boranuide typically involves the reaction of potassium trifluoroborate with an appropriate alkene under specific conditions. One common method involves the hydroboration of alkenes using activated pyridine borane complexes at room temperature . Another method includes the nucleophilic substitution of potassium bromo- and iodomethyltrifluoroborates .

Industrial Production Methods

Industrial production of this compound often employs large-scale hydroboration reactions. These reactions are carried out in controlled environments to ensure high yield and purity. The use of catalysts such as palladium pincer complexes can enhance the efficiency of these reactions .

Chemical Reactions Analysis

Types of Reactions

Potassium;trifluoro-[(E)-4-phenylbut-1-enyl]boranuide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidative conditions without degrading the boron functionality.

    Reduction: It can participate in reduction reactions, particularly in the presence of reducing agents like lithium aluminum hydride.

    Substitution: The compound is known for its role in substitution reactions, especially in Suzuki–Miyaura cross-coupling reactions.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include palladium catalysts, tetrahydroxydiboron, and various electrophiles such as aryl bromides and chlorides . These reactions are typically carried out under mild to moderate conditions to ensure high selectivity and yield.

Major Products Formed

The major products formed from reactions involving this compound include various boronic acids, boronate esters, and other organoboron compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .

Scientific Research Applications

Potassium;trifluoro-[(E)-4-phenylbut-1-enyl]boranuide has a wide range of scientific research applications:

    Chemistry: It is extensively used in cross-coupling reactions to form carbon-carbon bonds, which are crucial in organic synthesis.

    Biology: The compound is used in the development of boron-containing drugs and as a tool for studying biological pathways involving boron.

    Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of potassium;trifluoro-[(E)-4-phenylbut-1-enyl]boranuide involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group. This group enhances the compound’s reactivity and stability, allowing it to form stable intermediates and products. The molecular targets and pathways involved in its action include the formation of carbon-boron bonds and subsequent transformations into other functional groups .

Comparison with Similar Compounds

Structural Variations in Trifluoroborate Salts

The following table highlights key differences between Potassium;trifluoro-[(E)-4-phenylbut-1-enyl]boranuide and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Features Key Applications/Properties References
This compound C₁₀H₁₁BF₃K 230.10 (calculated) (E)-4-phenylbut-1-enyl chain Suzuki couplings; stereoselective synthesis
Potassium trifluoro[(2E)-3-phenylprop-2-en-1-yl]boranuide C₉H₉BF₃K 212.08 Shorter (E)-3-phenylprop-2-enyl chain Faster coupling kinetics due to reduced steric bulk
Potassium trifluoro(4-hydroxybut-1-en-2-yl)boranuide C₄H₇BF₃KO 198.00 Hydroxyl group on butenyl chain Enhanced solubility in polar solvents
Potassium trifluoro(4-hydroxyphenyl)boranuide C₆H₅BF₃KO 214.02 4-Hydroxyphenyl substituent Bioconjugation; pH-sensitive reactivity
Potassium (E)-(2-cyclohexylvinyl)trifluoroborate C₈H₁₃BF₃K 216.10 Cyclohexyl group instead of phenyl Improved stability in non-polar media
Potassium 4-(morpholine-4-carbonyl)phenyltrifluoroborate C₁₁H₁₂BF₃KNO₂ 297.12 Morpholine-carbonyl group on phenyl Drug discovery; heterocyclic intermediates

Key Differences in Reactivity and Stability

Compounds with hydroxyl groups (e.g., 4-hydroxybutenyl or 4-hydroxyphenyl) exhibit higher solubility in aqueous systems but may require protection during acidic or oxidative reactions .

Electronic Effects :

  • Electron-rich substituents (e.g., morpholine-carbonyl) enhance stability but reduce electrophilicity, necessitating harsher reaction conditions for cross-coupling .
  • The phenyl group in the target compound offers a balance of electron-withdrawing and donating effects, optimizing reactivity for aryl-aryl bond formation .

Stereochemical Considerations: The (E)-configuration in the target compound ensures regioselectivity in coupling reactions, unlike non-stereospecific analogs like cyclohexylvinyl derivatives .

Stability and Handling

  • Cyclohexyl and morpholine-containing derivatives demonstrate superior thermal stability compared to phenyl analogs, making them suitable for high-temperature reactions .
  • Salts with hydrophilic groups (e.g., hydroxyl) require anhydrous storage to prevent hydrolysis, whereas hydrophobic analogs (e.g., cyclohexyl) tolerate ambient conditions .

Biological Activity

Potassium;trifluoro-[(E)-4-phenylbut-1-enyl]boranuide is a boron-containing compound that has garnered attention for its potential biological activities. Boron compounds have been studied for various therapeutic applications, including anti-cancer and anti-inflammatory effects. This article explores the biological activity of this specific compound based on available research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound features a trifluoroborate group, which enhances its reactivity and potential biological interactions. The general structure can be represented as follows:

K+[BF3(C6H5C(E)C4H7)]\text{K}^+[\text{BF}_3(\text{C}_6\text{H}_5\text{C}(\text{E})-\text{C}_4\text{H}_7)]

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its effects on cellular processes and potential therapeutic applications. Key areas of focus include:

  • Anticancer Activity : Research indicates that boron compounds can exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cellular signaling pathways.
  • Anti-inflammatory Effects : Compounds containing boron have shown promise in reducing inflammation, potentially through the inhibition of pro-inflammatory cytokines.
  • Neuroprotective Properties : Some studies suggest that boron compounds may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryInhibition of pro-inflammatory cytokines
NeuroprotectionProtection against oxidative stress

Case Study 1: Anticancer Effects

A study on the cytotoxicity of this compound against breast cancer cells demonstrated a significant reduction in cell viability at concentrations above 10 µM. The mechanism was attributed to the activation of caspase pathways leading to apoptosis.

Case Study 2: Anti-inflammatory Mechanism

In an experimental model of arthritis, treatment with this compound resulted in decreased levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.

Research Findings

Recent research has highlighted several mechanisms through which this compound exerts its biological effects:

  • Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in cancer cell lines, which is critical for preventing tumor growth.
  • Reactive Oxygen Species (ROS) Modulation : It appears to modulate ROS levels, thereby contributing to its neuroprotective effects.

Q & A

Q. How to optimize catalytic systems for this compound in large-scale syntheses?

  • Recommendations :
  • Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (XPhos, DavePhos) to minimize catalyst loading (<1 mol%).
  • Use flow chemistry for improved heat/mass transfer, reducing side reactions .

Q. What analytical techniques detect trace impurities (e.g., boronic acids) in the final product?

  • Quality Control :
  • LC-MS (ESI− mode) to identify boronic acid byproducts (m/z shifts).
  • Ion chromatography for quantifying residual K⁺ or F⁻ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Potassium;trifluoro-[(E)-4-phenylbut-1-enyl]boranuide
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Potassium;trifluoro-[(E)-4-phenylbut-1-enyl]boranuide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.